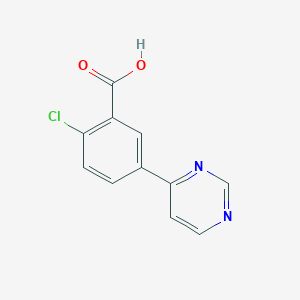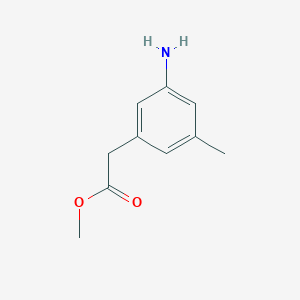
6-(Aminomethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indolin-2-one core structure is particularly notable for its presence in various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)indolin-2-one typically involves the following steps:
Cyanation: The initial step involves cyanation without using costly transition metal catalysts.
Hydrogenation: Complete hydrogenation of the resulting dicyanide is performed to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 6-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indolin-2-one core.
Reduction: Reduction reactions are used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indolin-2-one core.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indolin-2-one compounds .
科学的研究の応用
6-(Aminomethyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Aminomethyl)indolin-2-one involves multiple pathways:
DNA Interaction: The compound can bind to DNA, causing damage and inhibiting replication.
Protein Targeting: It targets specific proteins such as topoisomerase IV, inhibiting their function and leading to cellular damage.
Signaling Pathways: The compound affects various signaling pathways, including the Akt, MAPK, and NF-κB pathways, which are involved in cell proliferation and survival.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolin-2-one derivatives: These compounds share a similar core structure and exhibit various pharmacological properties.
Uniqueness: 6-(Aminomethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
6-(aminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4-5,10H2,(H,11,12) |
InChIキー |
ZWWUULIQCLKWAN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)CN)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)


![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
